[2,2'-Bithiophene]-3-acetic acid is an organic compound with the molecular formula and a molar mass of approximately . This compound features a bithiophene core, which consists of two thiophene rings connected at the 2,2'-positions, with an acetic acid functional group attached at the 3-position of one of the thiophene rings. The presence of the acetic acid moiety enhances its solubility in polar solvents and introduces potential sites for further chemical modifications.
The compound exhibits a crystalline appearance and is generally insoluble in water but can dissolve in organic solvents such as chloroform and acetone . Its unique structure allows for interesting electronic properties and reactivity, making it a subject of interest in various chemical and biological studies.
The biological activity of [2,2'-Bithiophene]-3-acetic acid has been explored in various studies. Compounds containing bithiophene structures often exhibit interesting photophysical properties that can be harnessed in biological applications such as:
The synthesis of [2,2'-Bithiophene]-3-acetic acid typically involves several steps:
[2,2'-Bithiophene]-3-acetic acid has several notable applications:
Interaction studies involving [2,2'-Bithiophene]-3-acetic acid focus on its interactions with proteins and nucleic acids. Research indicates that compounds with bithiophene structures can intercalate into DNA or bind to proteins, influencing biological pathways. These interactions may be exploited for designing targeted therapies or diagnostic tools in medical applications.
Several compounds share structural similarities with [2,2'-Bithiophene]-3-acetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3'-Dihexyl-[2,2'-Bithiophene] | Bithiophene core with hexyl groups | Enhanced solubility and different electronic properties |
| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Bromo substituents at 3 and 5 positions | Increased reactivity for polymerization |
| 3,3'-Dihexyl-[2,2'-bithiophene]-5,5'-dicarboxylic acid | Carboxylic acid groups instead of acetic acid | Different acidity and reactivity |
| 3,3'-Dihexyl-[2,2'-bithiophene]-5,5'-diol | Hydroxyl groups instead of acetic acid | Different solubility and potential hydrogen bonding |
[2,2'-Bithiophene]-3-acetic acid is unique due to its combination of a bithiophene core with an acetic acid group. This specific arrangement allows for distinct electronic properties that differ from other similar compounds. Its ability to engage in both electrophilic substitution and hydrogen bonding makes it particularly versatile for applications in organic electronics and pharmaceuticals.
The synthesis of [2,2'-Bithiophene]-3-acetic acid traditionally relies on stepwise coupling reactions to construct the bithiophene backbone followed by functionalization with the acetic acid group. A common approach involves Stille coupling, where 3-bromothiophene derivatives are reacted with organotin reagents (e.g., tributylstannylthiophene) in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This method achieves regioselective coupling at the 2,2'-positions of the thiophene rings, forming the bithiophene core [4]. Subsequent oxidation or hydrolysis introduces the acetic acid moiety, though this step often requires careful control of reaction conditions to avoid over-oxidation .
An alternative pathway employs Suzuki-Miyaura coupling, utilizing boronic acid derivatives of thiophene. For example, 5-bromo-3-thiopheneacetic acid can be coupled with thiophen-2-ylboronic acid under aqueous conditions with palladium catalysts, yielding the target compound in moderate to high yields [3]. Traditional methods typically use toluene or dioxane as solvents and require reflux conditions (80–110°C) for 12–24 hours [4]. Challenges include managing steric hindrance at the 3-position and minimizing side reactions during functionalization.
Table 1: Comparison of Traditional Synthesis Methods
| Method | Reagents | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Stille Coupling | Tributylstannylthiophene | Pd(PPh₃)₄ | Toluene | 72–75 [4] |
| Suzuki Coupling | Thiophen-2-ylboronic acid | Pd(OAc)₂ | n-Butanol | 85–90 [3] |
Recent advancements focus on improving regioselectivity and reducing reliance on toxic reagents. Aqueous-phase Suzuki coupling has emerged as a sustainable alternative, leveraging water-soluble palladium catalysts in biodegradable solvents like n-butanol. This method achieves near-quantitative yields (95–99%) with low catalyst loading (0.1–1 mol%) and simplifies product isolation through biphasic solvent separation [3]. For instance, coupling 5-chlorothiophene-3-acetic acid with furanboronic acid in aqueous n-butanol at 80°C for 6 hours produces the bithiophene derivative with minimal byproducts [3].
Another innovation involves ligand-accelerated catalysis, where bulky phosphine ligands (e.g., SPhos) enhance the reactivity of palladium complexes. This approach improves selectivity at the 3-position of the thiophene ring, critical for attaching the acetic acid group without disrupting the bithiophene conjugation [4]. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%, as demonstrated in the coupling of 3-bromo-2-thiopheneacetic acid with stannanes .
Vilsmeier formylation has also been adapted to introduce formyl intermediates that are subsequently oxidized to carboxylic acids. For example, treating 2,2'-bithiophene with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates a formyl derivative, which is then oxidized using Jones reagent to yield [2,2'-Bithiophene]-3-acetic acid [4]. This method avoids harsh bromination steps and enhances atom economy.
Purification of [2,2'-Bithiophene]-3-acetic acid often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures. For instance, a 1:9 methanol/dichloromethane gradient effectively separates the target compound from unreacted starting materials and coupling byproducts [2]. Recrystallization from chloroform or acetone further enhances purity, yielding crystalline products with >95% purity .
Yield optimization strategies include:
Table 2: Purification Methods and Outcomes
| Technique | Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|---|
| Column Chromatography | 1% MeOH/CH₂Cl₂ | 99 [2] | 80–85 |
| Recrystallization | Chloroform/Acetone | 95 | 70–75 |
| Liquid-Liquid Extraction | DCM/Water | 90 [2] | 85–90 |
Nuclear magnetic resonance spectroscopy represents a fundamental technique for characterizing [2,2'-bithiophene]-3-acetic acid structural integrity. The compound exhibits characteristic proton nuclear magnetic resonance patterns consistent with bithiophene derivatives. The aromatic region displays signals corresponding to thiophene ring protons, with the hydrogen atoms at the 3', 4', and 5' positions of the unsubstituted thiophene ring appearing as distinct multipets [1]. The acetic acid substituent introduces additional complexity to the spectrum, with the methylene group adjacent to the carboxylic acid functionality appearing as a singlet in the aliphatic region [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for [2,2'-bithiophene]-3-acetic acid. The thiophene carbon atoms exhibit characteristic chemical shifts, with the carbon atoms directly bonded to sulfur appearing at lower field positions compared to other ring carbons [1] [2]. The carboxylic acid carbon resonates at approximately 170-180 parts per million, consistent with carbonyl carbon signals in similar thiophene carboxylic acid derivatives [3].
Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of both bithiophene and carboxylic acid functionalities in [2,2'-bithiophene]-3-acetic acid. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3063 wavenumbers per centimeter, characteristic of thiophene ring systems [4]. The carboxylic acid group exhibits broad absorption bands in the 2500-3300 wavenumbers per centimeter region due to hydroxyl stretching, with the carbonyl stretch appearing near 1700 wavenumbers per centimeter [5]. The thiophene ring system displays characteristic vibrations including carbon-carbon stretching modes at 1416 wavenumbers per centimeter and carbon-sulfur vibrations at lower frequencies [6].
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance | 7.0-7.5 parts per million | Aromatic thiophene protons [1] |
| Carbon-13 Nuclear Magnetic Resonance | 170-180 parts per million | Carboxylic acid carbonyl carbon [3] |
| Fourier-Transform Infrared | 3063 wavenumbers per centimeter | Aromatic carbon-hydrogen stretch [4] |
| Fourier-Transform Infrared | 1700 wavenumbers per centimeter | Carboxylic acid carbonyl stretch [5] |
Ultraviolet-visible spectroscopy provides insight into the electronic properties of [2,2'-bithiophene]-3-acetic acid. Bithiophene derivatives typically exhibit absorption maxima in the range of 240-260 nanometers, corresponding to π-π* transitions within the conjugated thiophene system [7] [8]. The presence of the acetic acid substituent at the 3-position introduces modest bathochromic shifts compared to unsubstituted bithiophene, reflecting the weak electron-withdrawing nature of the carboxylic acid group [7]. The absorption spectrum displays vibronic structure characteristic of rigid planar aromatic systems, with the fine structure becoming more pronounced in non-polar solvents [9].
The fluorescence properties of [2,2'-bithiophene]-3-acetic acid are expected to be relatively weak, consistent with other bithiophene derivatives [9]. Quantum yield measurements indicate that substituted bithiophenes generally exhibit lower fluorescence efficiency compared to their parent compounds, particularly for 3-substituted derivatives [9]. The emission maximum typically appears red-shifted relative to the absorption maximum, with Stokes shifts of 20-40 nanometers being common for this class of compounds [10].
Thermal stability analysis of [2,2'-bithiophene]-3-acetic acid reveals characteristic decomposition patterns typical of thiophene carboxylic acid derivatives. Thermogravimetric analysis demonstrates that the compound remains stable up to approximately 200-250 degrees Celsius, with initial mass loss corresponding to decarboxylation of the acetic acid functionality [3] [11]. The thermal decomposition process occurs in multiple stages, with the carboxylic acid group being eliminated first, followed by degradation of the bithiophene core structure at higher temperatures [3].
Differential scanning calorimetry measurements provide detailed information about phase transitions in [2,2'-bithiophene]-3-acetic acid. The compound exhibits a glass transition temperature that varies depending on molecular weight and processing conditions [12]. For related thiophene derivatives, glass transition temperatures typically range from 20-80 degrees Celsius, with carboxylic acid functionalization generally increasing the transition temperature due to intermolecular hydrogen bonding [3] [11].
| Thermal Property | Temperature Range | Process |
|---|---|---|
| Initial Decomposition | 200-250°C | Decarboxylation of acetic acid group [3] |
| Major Decomposition | 360-520°C | Bithiophene backbone degradation [3] |
| Glass Transition | 20-80°C | Molecular motion onset [12] |
| Melting Point | Variable | Depends on crystalline form [13] |
The crystallization behavior of [2,2'-bithiophene]-3-acetic acid depends on processing conditions and thermal history. Related bithiophene derivatives exhibit complex crystallization kinetics, with the formation of different polymorphs being influenced by cooling rates and solvent effects [14]. The presence of carboxylic acid functionality promotes intermolecular hydrogen bonding, which can stabilize certain crystalline phases while inhibiting others [3].
Phase transition analysis reveals that [2,2'-bithiophene]-3-acetic acid undergoes structural changes under elevated temperatures and pressures. High-pressure studies on related bithiophene compounds show isostructural phase transitions occurring around 3.5 gigapascals, accompanied by changes in intermolecular interactions [15] [16]. These transitions are fully reversible and do not involve covalent bond breaking, indicating that the basic molecular structure remains intact under moderate pressure conditions [16].
The thermal expansion behavior of [2,2'-bithiophene]-3-acetic acid follows patterns typical of organic crystalline materials. The coefficient of thermal expansion is anisotropic, reflecting the layered packing arrangement common in thiophene derivatives [17]. Temperature-dependent structural changes affect both intramolecular and intermolecular parameters, with the latter showing greater sensitivity to thermal variation [17].
Solubility parameter analysis for [2,2'-bithiophene]-3-acetic acid reveals complex solvent-dependent behavior influenced by both the hydrophobic bithiophene core and the hydrophilic carboxylic acid functionality. The compound exhibits limited solubility in pure water but demonstrates enhanced dissolution in polar organic solvents such as dimethylformamide and dimethyl sulfoxide [18]. The solubility characteristics can be modified through protonation or deprotonation of the carboxylic acid group, with alkaline conditions significantly improving aqueous solubility [18].
Hansen solubility parameters provide a quantitative framework for understanding solvent interactions with [2,2'-bithiophene]-3-acetic acid. The dispersive component reflects the bithiophene aromatic system, while the polar and hydrogen bonding components are dominated by the carboxylic acid functionality [19]. Based on structural analogy with related compounds, the estimated Hansen parameters suggest good solubility in moderately polar aprotic solvents and limited compatibility with highly polar protic solvents [19].
| Solvent Class | Solubility Behavior | Mechanism |
|---|---|---|
| Polar Aprotic | High solubility | Dipolar interactions with carboxylic acid [18] |
| Nonpolar | Limited solubility | Insufficient polarity for acid group solvation [18] |
| Alkaline Aqueous | Enhanced solubility | Carboxylate anion formation [18] |
| Acidic Aqueous | Poor solubility | Protonated carboxylic acid [18] |
Solvent interaction studies demonstrate that [2,2'-bithiophene]-3-acetic acid exhibits preferential solvation by compounds capable of hydrogen bonding. Dimethylformamide represents an optimal solvent choice, providing both dipolar stabilization of the carboxylic acid group and aromatic-aromatic interactions with the bithiophene system [18]. Tetrahydrofuran and dimethyl sulfoxide show intermediate solubility, while chloroform and other halogenated solvents provide poor dissolution [18].
The solution behavior of [2,2'-bithiophene]-3-acetic acid is influenced by concentration effects and aggregation phenomena. At higher concentrations, intermolecular hydrogen bonding between carboxylic acid groups can lead to dimer formation, affecting both solubility and spectroscopic properties [20]. This aggregation behavior is most pronounced in less polar solvents where competing solvation effects are minimized [20].
Temperature-dependent solubility studies reveal that [2,2'-bithiophene]-3-acetic acid dissolution is generally endothermic, with solubility increasing at elevated temperatures [21]. However, the relationship is not linear due to competing effects of thermal expansion, molecular motion, and intermolecular association [21]. The temperature coefficient of solubility varies significantly among different solvent systems, reflecting the diverse solvation mechanisms operative in each case [21].